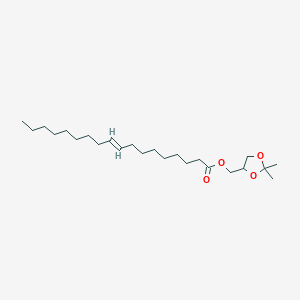
rac 1-Oleoyl-2,3-isopropylidieneglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-2,3-isopropylidieneglycerol is a synthetic compound that belongs to the class of glycerolipids. It is characterized by the presence of an oleoyl group attached to the glycerol backbone, with isopropylidene groups protecting the hydroxyl functionalities. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol typically involves the esterification of glycerol with oleic acid, followed by the protection of the hydroxyl groups using isopropylidene. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where glycerol and oleic acid are reacted under controlled conditions. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
rac 1-Oleoyl-2,3-isopropylidieneglycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleoyl group can be reduced to form saturated derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions to facilitate the removal or substitution of protecting groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glycerolipids.
Substitution: Modified glycerolipids with different protecting groups.
Aplicaciones Científicas De Investigación
rac 1-Oleoyl-2,3-isopropylidieneglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid chemistry and reactions.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the formulation of cosmetics, food additives, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of rac 1-Oleoyl-2,3-isopropylidieneglycerol involves its interaction with cellular membranes and lipid metabolism pathways. The oleoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can be metabolized by lipases, releasing oleic acid and glycerol, which participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oleoyl-rac-glycerol
- 1,2-Dioleoyl-sn-glycerol
- 1,3-Dioleoyl-2-isopropylidieneglycerol
Uniqueness
rac 1-Oleoyl-2,3-isopropylidieneglycerol is unique due to its specific structure, which includes both an oleoyl group and isopropylidene-protected hydroxyl groups. This combination provides distinct chemical properties and reactivity compared to other glycerolipids .
Propiedades
Fórmula molecular |
C24H44O4 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+ |
Clave InChI |
LEEQPXMGHNSQNP-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



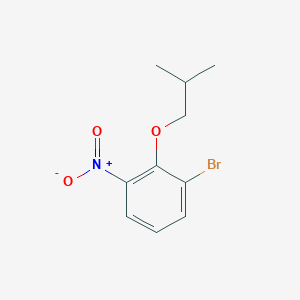
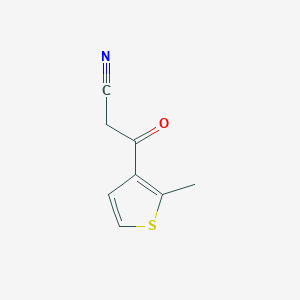



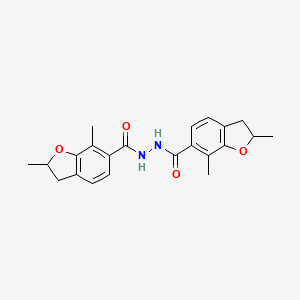
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
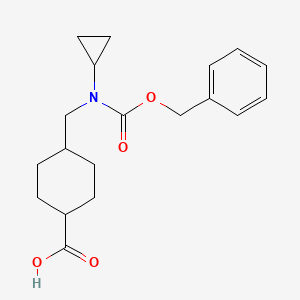

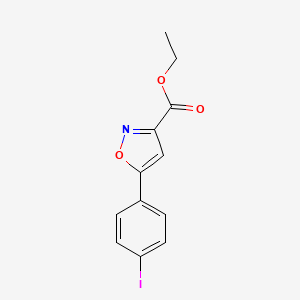
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
